molecular formula C13H14N2O4S B4253244 3-[(3R,4R)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylquinazolin-4-one

3-[(3R,4R)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylquinazolin-4-one

Cat. No.: B4253244
M. Wt: 294.33 g/mol
InChI Key: JYSBLLXVVPPEFA-QWRGUYRKSA-N
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Description

3-[(3R,4R)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3R,4R)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylquinazolin-4-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction using thiophene derivatives.

    Hydroxylation and Oxidation: The hydroxyl group and the dioxidotetrahydro group can be introduced through selective hydroxylation and oxidation reactions using appropriate reagents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the dioxidotetrahydro group to a simpler tetrahydro group.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinazolinone core and the thienyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of tetrahydro derivatives.

    Substitution: Formation of various substituted quinazolinone and thienyl derivatives.

Scientific Research Applications

3-[(3R,4R)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylquinazolin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Biological Research: The compound can be used as a probe to study various biological pathways and interactions.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(3R,4R)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and dioxidotetrahydro groups can form hydrogen bonds with target molecules, while the quinazolinone core can interact through π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure.

    Thienyl Derivatives: Compounds containing the thienyl group.

Uniqueness

3-[(3R,4R)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylquinazolin-4-one is unique due to the combination of the quinazolinone core with the thienyl group and the specific functional groups (hydroxyl and dioxidotetrahydro). This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[(3R,4R)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-8-3-2-4-9-12(8)13(17)15(7-14-9)10-5-20(18,19)6-11(10)16/h2-4,7,10-11,16H,5-6H2,1H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSBLLXVVPPEFA-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=CN(C2=O)C3CS(=O)(=O)CC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)N=CN(C2=O)[C@H]3CS(=O)(=O)C[C@@H]3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(3R,4R)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylquinazolin-4-one
Reactant of Route 2
3-[(3R,4R)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylquinazolin-4-one
Reactant of Route 3
3-[(3R,4R)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylquinazolin-4-one
Reactant of Route 4
3-[(3R,4R)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylquinazolin-4-one
Reactant of Route 5
3-[(3R,4R)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylquinazolin-4-one
Reactant of Route 6
3-[(3R,4R)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylquinazolin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.